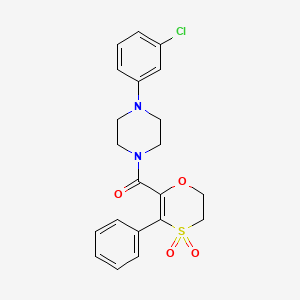
(4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a methanone group attached to a 4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with commercially available 1-(3-chlorophenyl)piperazine and react it with appropriate intermediates to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential use in treating neurological disorders, cancer, and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the oxathiin moiety can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methanone: Similar structure but with a bromine atom instead of chlorine.
(4-(4-Chlorobenzyl)piperazin-1-yl)methanone: Similar structure but with a benzyl group instead of a phenyl group.
(4-(4-Chlorophenyl)piperazin-1-yl)propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Similar structure but with a triazolo ring instead of an oxathiin ring
Uniqueness
What sets (4-(3-Chlorophenyl)piperazin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone apart is its unique combination of a piperazine ring with an oxathiin moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H21ClN2O4S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone |
InChI |
InChI=1S/C21H21ClN2O4S/c22-17-7-4-8-18(15-17)23-9-11-24(12-10-23)21(25)19-20(16-5-2-1-3-6-16)29(26,27)14-13-28-19/h1-8,15H,9-14H2 |
InChI Key |
JMBIQTMAJKMETG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12212119.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12212120.png)
![(2Z)-2-(2,6-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12212127.png)
![N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylbutanamide](/img/structure/B12212128.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12212134.png)
![2-methyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12212144.png)
![5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12212151.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12212165.png)
![4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide](/img/structure/B12212168.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212171.png)
![Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester](/img/structure/B12212183.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12212185.png)
![N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide](/img/structure/B12212186.png)
![3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212188.png)
